![molecular formula C20H16BrN5O B12129207 2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129207.png)
2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclopropyl group, and a pyrroloquinoxaline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts such as Brønsted acids (e.g., acetic acid, formic acid) or metal nanoparticles (e.g., copper-doped CdS nanoparticles) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted pyrroloquinoxalines.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in various diseases:
- Cancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties. It could potentially inhibit tumor growth by interacting with specific molecular targets involved in cancer progression .
- Infectious Diseases : Investigations are ongoing to assess its efficacy against certain pathogens, which may lead to the development of new antimicrobial agents .
Chemical Synthesis
2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, enabling the formation of more complex organic materials .
The compound's biological activity is under investigation:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes or receptors, affecting cellular pathways and potentially leading to therapeutic benefits .
- Pharmacological Studies : Ongoing research aims to elucidate its mechanisms of action and pharmacokinetics, which are crucial for understanding its therapeutic potential .
Case Study 1: Anticancer Properties
A study conducted on derivatives of pyrroloquinoxalines highlighted the anticancer activity of compounds similar to this compound. The results indicated that modifications to the structure could enhance cytotoxicity against specific cancer cell lines, suggesting a promising avenue for drug development in oncology .
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of pyrroloquinoxaline derivatives reported successful methods for creating compounds with similar structures. The studies emphasized the importance of structural modifications in achieving desired biological activities and highlighted the synthetic versatility of compounds like this compound in medicinal chemistry applications .
Summary of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Potential therapeutic agent for cancer and infectious diseases |
Chemical Synthesis | Building block for synthesizing complex organic molecules |
Biological Activity | Investigated for enzyme inhibition and pharmacological effects |
Mechanism of Action
The exact mechanism of action of 2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the detailed molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Uniqueness
What sets 2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
Biological Activity
2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative that has gained attention for its potential biological activities. Its unique structure, characterized by a bromophenyl group and a cyclopropyl moiety, suggests various interactions with biological targets, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C20H16BrN5O
- Molecular Weight : 422.3 g/mol
- CAS Number : 488726-93-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential anticancer properties and its ability to modulate various signaling pathways. Although the precise mechanisms are still under investigation, several studies have indicated that it may inhibit specific enzymes or receptors involved in cell proliferation and apoptosis.
Antioxidant Activity
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. For instance, a related compound demonstrated radical scavenging activity comparable to established antioxidants like Trolox and gallic acid . This suggests that this compound may also possess similar antioxidant capabilities.
Anticancer Properties
Studies have shown that related pyrrolo[2,3-b]quinoxaline compounds can effectively inhibit cancer cell proliferation. For example, one study highlighted the effectiveness of similar compounds against fibroblast growth factor receptors (FGFRs), which are often overactive in various tumors . The inhibition of these receptors leads to reduced tumor growth and increased apoptosis in cancer cells.
While the exact mechanism of action of this compound remains to be fully elucidated, it is hypothesized that its interactions with specific molecular targets may lead to the modulation of critical signaling pathways associated with cancer progression and cellular stress responses.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Inhibition of FGFRs : A study reported that pyrrolo[2,3-b]pyridine derivatives showed potent inhibitory activity against FGFRs (IC50 values ranging from 7 to 712 nM), indicating potential for developing targeted cancer therapies .
- Antioxidant Evaluation : Another investigation into the antioxidant capacity of related compounds revealed significant radical scavenging activity, supporting the hypothesis that these derivatives can mitigate oxidative stress in biological systems .
- Structural Variability Impact : Comparative studies on similar compounds demonstrated that variations in substitution patterns significantly influence biological activity. This highlights the importance of structural optimization in drug development efforts targeting specific diseases.
Summary Table of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antioxidant | Pyrrolo[2,3-b]quinoxalines | Radical scavenging comparable to Trolox |
Anticancer | FGFR inhibitors | Reduced tumor growth and induced apoptosis |
Enzyme Inhibition | Various derivatives | Modulation of signaling pathways |
Properties
Molecular Formula |
C20H16BrN5O |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-N-cyclopropylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C20H16BrN5O/c21-11-5-9-13(10-6-11)26-18(22)16(20(27)23-12-7-8-12)17-19(26)25-15-4-2-1-3-14(15)24-17/h1-6,9-10,12H,7-8,22H2,(H,23,27) |
InChI Key |
ICGLOALIVKYWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Br)N |
Origin of Product |
United States |
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